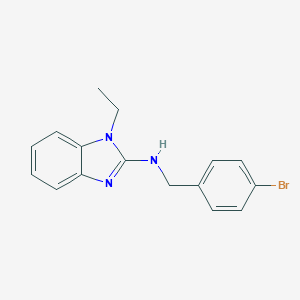
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the reaction of p-tolylhydrazine with ethyl chloroformate to form an intermediate, which is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, it has been shown to inhibit the STAT3 pathway, which is crucial for cancer cell survival and proliferation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling cascade .
Comparación Con Compuestos Similares
1-(ETHANESULFONYL)-3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its stability and use in click chemistry.
1,2,4-Triazole: Similar to the compound but with different substituents, leading to varied biological activities.
3-Nitro-1,2,4-triazole-5-one: Used in energetic materials due to its high energy density. The uniqueness of this compound lies in its specific sulfonyl and p-tolyl substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N4O2S |
|---|---|
Peso molecular |
266.32g/mol |
Nombre IUPAC |
2-ethylsulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c1-3-18(16,17)15-11(12)13-10(14-15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14) |
Clave InChI |
FNOXDPQOAVFNOA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
SMILES canónico |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)

![7-[4-(dimethylamino)phenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379339.png)
![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)
![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)

![5-(4-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379344.png)

![5-(4-Bromophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379347.png)
![7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379348.png)

![5-(3,4-Dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379350.png)
![8,9-Diphenyl-2-(2-quinolinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379356.png)

